molecular formula C9H14ClNO B2751331 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one CAS No. 2225142-25-4

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Cat. No. B2751331
M. Wt: 187.67
InChI Key: WVWBODOWNJNXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” is a complex organic molecule. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” would likely be complex due to the presence of multiple functional groups. The chloromethyl group would be expected to have a tetrahedral geometry .


Chemical Reactions Analysis

Again, while specific reactions for “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” are not available, chloromethyl groups are generally reactive. They can participate in a variety of reactions, including nucleophilic substitutions .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Applications

Microwave-assisted synthesis has been utilized to create nitrogen and sulfur-containing heterocyclic compounds, demonstrating an efficient approach for the rapid generation of pharmacologically active compounds. This method, exemplified by the synthesis of azetidinones and thiazolidinones, showcases the application in generating compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).

Gold-Catalyzed [2+2] Cycloadditions for Cyclobutane Derivatives

The gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes is a notable synthetic application, leading to highly substituted cyclobutane derivatives. This method is highlighted for its regio- and stereocontrol, providing a straightforward pathway to complex structures (Faustino et al., 2012).

Cyclizations for Isoxazole and Triazinone Derivatives

The cyclization of N-(1-Chloro-2,2,2-trihaloethylidene)-O-methylurethanes with amino-substituted isoxazoles leads to the formation of isoxazolo[5,4-d]pyrimidin-4(5H)-ones and isoxazolo[2,3-a]-1,3,5-triazin-4-ones. This application underscores the versatility of cyclization reactions in accessing diverse heterocyclic frameworks (Vovk et al., 2004).

Antibacterial and Antifungal Screening of Heterocyclic Compounds

The synthesis and biological evaluation of heterocyclic compounds, specifically azetidinones and oxadiazoles, have demonstrated moderate to weak fungicidal and insecticidal activities, illustrating the potential of these compounds in developing new antimicrobial agents (Chen & Shi, 2008).

Synthesis and Biological Activity of Azetidinone Derivatives

Azetidinone derivatives have been synthesized and characterized for their antimicrobial activities against various bacterial strains. This research highlights the potential of azetidinones in the development of new antibacterial agents (Desai & Dodiya, 2014).

properties

IUPAC Name

3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWBODOWNJNXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

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